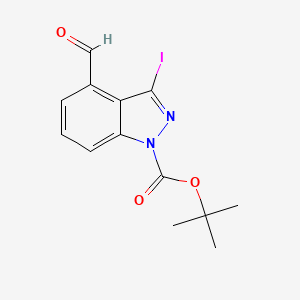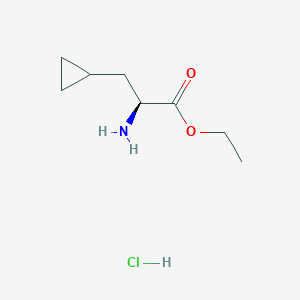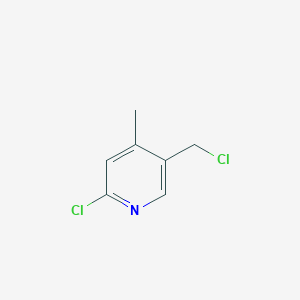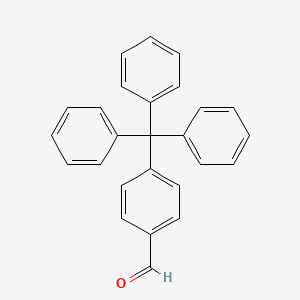
4-Tritylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tritylbenzaldehyde is an organic compound with the molecular formula C26H20O. It is characterized by a benzaldehyde moiety substituted with a trityl group at the para position. This compound is notable for its applications in organic synthesis and as an intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: 4-Tritylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with triphenylmethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
化学反応の分析
Types of Reactions: 4-Tritylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of this compound yields the corresponding alcohol.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products:
Oxidation: 4-Tritylbenzoic acid.
Reduction: 4-Tritylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the reagents used.
科学的研究の応用
4-Tritylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Tritylbenzaldehyde involves its interaction with various molecular targets. The trityl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The aldehyde group is particularly reactive, enabling the formation of Schiff bases, oximes, and other derivatives .
類似化合物との比較
Benzaldehyde: A simpler aromatic aldehyde without the trityl group.
4-Methylbenzaldehyde: Similar structure but with a methyl group instead of a trityl group.
4-Methoxybenzaldehyde: Contains a methoxy group at the para position instead of a trityl group.
Uniqueness: 4-Tritylbenzaldehyde is unique due to the presence of the bulky trityl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, offering different reactivity compared to simpler benzaldehyde derivatives .
特性
分子式 |
C26H20O |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
4-tritylbenzaldehyde |
InChI |
InChI=1S/C26H20O/c27-20-21-16-18-25(19-17-21)26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-20H |
InChIキー |
YWULAFVWSDEWQB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


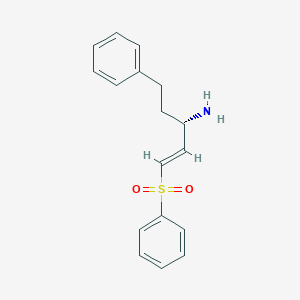
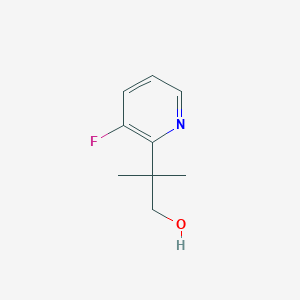
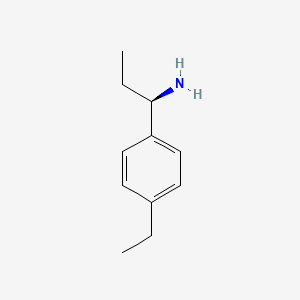


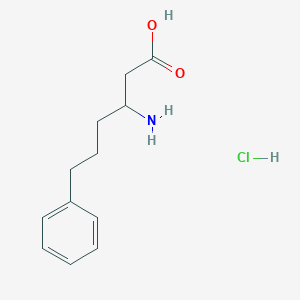
![(1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12965707.png)

